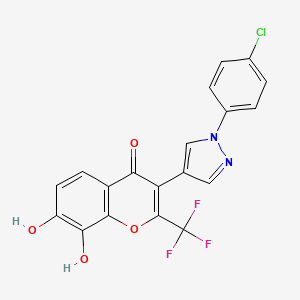

KH-4-43

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H10ClF3N2O4 |

|---|---|

分子量 |

422.7 g/mol |

IUPAC 名称 |

3-[1-(4-chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one |

InChI |

InChI=1S/C19H10ClF3N2O4/c20-10-1-3-11(4-2-10)25-8-9(7-24-25)14-15(27)12-5-6-13(26)16(28)17(12)29-18(14)19(21,22)23/h1-8,26,28H |

InChI 键 |

KDPAGFLLKCODNF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C3=C(OC4=C(C3=O)C=CC(=C4O)O)C(F)(F)F)Cl |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KH-4-43: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-4-43 is a small molecule inhibitor that has demonstrated significant antitumor potential by targeting a key cellular protein degradation pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream cellular consequences of its inhibitory action, and the experimental methodologies used to elucidate this mechanism. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanism of Action: Inhibition of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4)

The primary mechanism of action of this compound is the inhibition of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins, thereby regulating a multitude of cellular processes. This compound selectively binds to the core catalytic complex of CRL4, preventing it from ubiquitinating its substrate proteins.[1][2][3] This inhibition leads to the stabilization and accumulation of CRL4 substrates, which can trigger downstream signaling events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]

Molecular Target and Binding Affinity

This compound exhibits a high binding affinity for the ROC1-CUL4A C-terminal domain (CTD) complex, which forms the catalytic core of the CRL4 E3 ligase.[1] Microscale thermophoresis (MST) has been employed to quantify this interaction, revealing a significant and selective binding of this compound to the CRL4 complex over other related Cullin-RING ligases.

Table 1: Binding Affinity of this compound to Cullin-RING Ligase Complexes

| Target Complex | Binding Affinity (Kd) |

| ROC1-CUL4A CTD | ~83 nM - 200 nM |

| ROC1-CUL1 CTD | ~9.4 µM |

Data compiled from multiple sources.[1]

Downstream Cellular Effects

The inhibition of CRL4 by this compound leads to a cascade of cellular events, primarily driven by the accumulation of specific CRL4 substrates.

Stabilization of CDT1 and Induction of Apoptosis

A key substrate of CRL4 is the DNA replication licensing factor, CDT1.[2][4] Under normal physiological conditions, CRL4 ubiquitinates CDT1, targeting it for proteasomal degradation and ensuring that DNA replication occurs only once per cell cycle. By inhibiting CRL4, this compound causes the aberrant accumulation of CDT1.[1][2][4][5] Elevated levels of CDT1 are known to induce DNA re-replication stress and trigger a DNA damage response, which ultimately leads to the activation of apoptotic pathways and cell death in cancer cells.[1][3]

Inhibition of CK1α Ubiquitination

Another notable substrate of a specific CRL4 complex (CRL4CRBN) is Casein Kinase 1α (CK1α). In vitro studies have demonstrated that this compound can inhibit the lenalidomide-dependent ubiquitination of CK1α by the CRL4CRBN complex.[2][6] This provides further evidence for the direct inhibitory effect of this compound on the catalytic activity of CRL4.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 |

| MV4-11 | Acute Myeloid Leukemia | ~3.0 µM |

| NB-4 | Acute Promyelocytic Leukemia | ~1.8 µM |

| OVCAR-3 | Ovarian Cancer | ~3.9 µM |

| CAPAN-2 | Pancreatic Cancer | ~4.8 µM |

Data represents a selection of sensitive cell lines and is compiled from multiple sources.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of this compound.

Caption: In Vitro Ubiquitination Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Selective CRL4 Inhibitor KH-4-43: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KH-4-43, a potent and selective small molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). This compound represents a significant advancement in the targeted modulation of the ubiquitin-proteasome system, offering a valuable tool for cancer research and therapeutic development. This document details the mechanism of action, binding affinity, and selectivity of this compound, supported by quantitative data. Furthermore, it provides detailed protocols for key experimental assays and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this novel inhibitor.

Introduction to CRL4 and the Role of this compound

The Cullin-RING Ligases (CRLs) are the largest family of E3 ubiquitin ligases, playing a critical role in regulating a vast array of cellular processes by targeting substrate proteins for ubiquitination and subsequent proteasomal degradation. CRL4, in particular, is essential for cell cycle progression, DNA replication, and DNA damage repair. Its dysregulation is frequently implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

This compound has emerged as a first-in-class inhibitor that selectively targets the core ligase complex of CRL4.[1][2] By binding to the ROC1-CUL4A C-terminal domain (CTD), this compound disrupts the catalytic activity of the CRL4 complex, leading to the stabilization of its substrates.[1][3][4] One of the key substrates of CRL4 is the DNA replication licensing factor CDT1.[1][5][6][7] The aberrant accumulation of CDT1 is known to trigger apoptosis, which is a primary mechanism of the antitumor activity of this compound.[1][4][5][6][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and cellular cytotoxicity.

Table 1: Binding Affinity of this compound and Related Compounds

| Compound | Target | Binding Affinity (Kd) | Reference |

| This compound | ROC1-CUL4A CTD | 83 nM | [1][3][4][8] |

| This compound | ROC1-CUL1 CTD | 9.4 µM | [1][3][4][8] |

| 33-11 | ROC1-CUL4A CTD | 223 nM | [4] |

| 33-11 | ROC1-CUL1 CTD | 4.5 µM | [4] |

| 33 | ROC1-CUL4A CTD | 688 nM | [4] |

| 33 | ROC1-CUL1 CTD | 1.6 µM | [4] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB-4 | Acute Myeloid Leukemia | 1.8 | [3] |

| MV4-11 | Acute Myeloid Leukemia | 3.0 | [3] |

| OVCAR-3 | Ovarian Cancer | 3.9 | [3] |

| CAPAN-2 | Pancreatic Cancer | 4.8 | [3] |

Mechanism of Action and Signaling Pathway

This compound selectively binds to the C-terminal domain of CUL4A within the CRL4 complex. This interaction inhibits the ubiquitin ligase activity of the complex, preventing the transfer of ubiquitin to its substrates. A key consequence of CRL4 inhibition by this compound is the stabilization and accumulation of the substrate protein CDT1. Elevated levels of CDT1 in cancer cells can lead to re-replication stress and ultimately trigger apoptosis.

Caption: Mechanism of this compound action on the CRL4 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Ubiquitination Assay for CRL4CRBN-mediated CK1α Ubiquitination

This assay reconstitutes the ubiquitination of the neo-substrate Casein Kinase 1α (CK1α) by the CRL4CRBN complex in the presence of an immunomodulatory drug (e.g., lenalidomide) to assess the inhibitory effect of this compound.

Materials:

-

Recombinant human CRL4CRBN complex (CUL4A/DDB1/CRBN/ROC1)

-

Recombinant human UBE1 (E1 activating enzyme)

-

Recombinant human UBE2G1 and/or UBE2D3 (E2 conjugating enzymes)

-

Recombinant human Ubiquitin

-

Recombinant human CK1α

-

Lenalidomide

-

This compound

-

ATP solution (10 mM)

-

E3 Ligase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

Anti-CK1α antibody

-

Anti-ubiquitin antibody

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Prepare a master mix containing E3 Ligase Reaction Buffer, ATP (final concentration 1-2 mM), UBE1 (final concentration ~100-200 nM), UBE2G1/UBE2D3 (final concentration ~0.5-1 µM), and Ubiquitin (final concentration ~5-10 µg/µL).

-

In separate microcentrifuge tubes, prepare the reaction mixtures:

-

Negative Control: Master mix + CK1α + Lenalidomide + DMSO (vehicle for this compound).

-

Positive Control (No Inhibitor): Master mix + CRL4CRBN (~100-200 nM) + CK1α + Lenalidomide + DMSO.

-

Test Condition: Master mix + CRL4CRBN + CK1α + Lenalidomide + varying concentrations of this compound.

-

-

Pre-incubate the CRL4CRBN complex with this compound or DMSO for 15-30 minutes at room temperature.

-

Initiate the ubiquitination reaction by adding the substrate CK1α and lenalidomide (final concentration ~1-10 µM).

-

Incubate the reactions at 30-37°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform immunoblotting using an anti-CK1α antibody to detect the ubiquitinated forms of CK1α (which will appear as a ladder of higher molecular weight bands) and an anti-ubiquitin antibody to confirm polyubiquitin chain formation.

-

Visualize the results using a chemiluminescence detection system.

Caption: Workflow for the in vitro ubiquitination assay.

CDT1 Accumulation Assay by Immunoblotting

This assay measures the cellular levels of CDT1 protein in response to treatment with this compound to confirm its on-target effect in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., MV4-11)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

Anti-CDT1 antibody

-

Anti-GAPDH or anti-β-actin antibody (loading control)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time period (e.g., 6-24 hours).

-

Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

-

Lyse the cell pellets in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against CDT1 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative increase in CDT1 levels.

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand. In this case, it is used to determine the dissociation constant (Kd) of this compound binding to the ROC1-CUL4A CTD complex.

Materials:

-

Purified, fluorescently labeled ROC1-CUL4A CTD complex (e.g., with a RED-NHS dye)

-

This compound

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Procedure:

-

Prepare a stock solution of the fluorescently labeled ROC1-CUL4A CTD in MST buffer at a constant concentration (typically in the low nM range).

-

Prepare a serial dilution of this compound in MST buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration.

-

Mix the labeled ROC1-CUL4A CTD solution with each dilution of this compound in a 1:1 ratio. Also, prepare a control sample with labeled protein and buffer only.

-

Incubate the mixtures for a short period to allow binding to reach equilibrium.

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the labeled protein in the MST instrument.

-

The instrument software will plot the change in the normalized fluorescence signal against the logarithm of the ligand concentration.

-

Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the Kd value.

Cell Viability Assay (CellTiter-Glo®)

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the IC50 of this compound.

Materials:

-

Cancer cell line of interest

-

Opaque-walled 96-well or 384-well plates

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in opaque-walled multi-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium and add it to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Subtract the background luminescence from all readings and normalize the data to the vehicle-treated control cells.

-

Plot the normalized cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Antitumor Activity

This compound has demonstrated in vivo antitumor activity in xenograft mouse models of Acute Myeloid Leukemia (AML).[1] These studies provide crucial evidence for the therapeutic potential of targeting CRL4 with selective inhibitors like this compound. The promising in vivo efficacy, coupled with its well-defined mechanism of action, positions this compound as a lead compound for further preclinical and clinical development.

Conclusion

This compound is a potent and selective inhibitor of the CRL4 E3 ubiquitin ligase with demonstrated antitumor activity. Its mechanism of action, involving the stabilization of CRL4 substrates like CDT1, provides a clear rationale for its cancer cell-killing effects. The data and protocols presented in this technical guide offer a valuable resource for researchers in the fields of cancer biology, drug discovery, and chemical biology who are interested in exploring the therapeutic potential of CRL4 inhibition. Further investigation into the broader applications of this compound and the development of even more potent and selective analogs hold significant promise for the future of targeted cancer therapy.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]

- 8. promega.com [promega.com]

The Core Biological Functions of Cullin-RING Ligase 4 (CRL4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cullin-RING Ligase 4 (CRL4) is a multi-subunit E3 ubiquitin ligase that plays a pivotal role in a vast array of cellular processes by targeting a wide range of substrates for ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive technical overview of the core biological functions of CRL4, detailing its structure, regulation, and involvement in key signaling pathways. It is intended to serve as a resource for researchers, scientists, and drug development professionals seeking to understand and target this critical cellular machine. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of CRL4 biology.

Introduction to Cullin-RING Ligase 4 (CRL4)

The ubiquitin-proteasome system (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, regulating nearly every cellular process. Within this system, the specificity of substrate recognition is determined by E3 ubiquitin ligases. The Cullin-RING Ligase (CRL) family is the largest class of E3 ligases, and CRL4 is one of its most versatile and crucial members.[1][2][3]

The canonical CRL4 complex is composed of four core components:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex. CUL4A and CUL4B are two highly homologous isoforms with both redundant and distinct functions.[3]

-

RING-Box Protein 1 (RBX1): A small RING finger domain-containing protein that recruits the ubiquitin-conjugating enzyme (E2).[2]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CUL4 to a diverse array of substrate receptors.[3]

-

DDB1-CUL4 Associated Factors (DCAFs): A large family of substrate receptor proteins, often containing a WD40 repeat domain, that confer substrate specificity to the CRL4 complex.[3]

The modular nature of the CRL4 complex, with its interchangeable DCAFs, allows it to regulate a vast and diverse substratome, thereby influencing a multitude of cellular functions.

Core Biological Functions of CRL4

CRL4 has been implicated in a wide range of fundamental cellular processes, including:

-

Cell Cycle Regulation: CRL4 is a master regulator of the cell cycle, ensuring the timely degradation of key proteins to drive unidirectional progression through the cell cycle phases.[4][5][6] A prime example is the CRL4Cdt2 complex, which targets the DNA replication licensing factor Cdt1 for degradation during S-phase to prevent DNA re-replication.[4][6]

-

DNA Damage Response (DDR): CRL4 plays a critical role in the recognition and repair of DNA damage, particularly in the nucleotide excision repair (NER) pathway.[7][8][9][10] The CRL4DDB2 complex is one of the initial sensors of UV-induced DNA lesions, facilitating the recruitment of downstream repair factors.[7][10]

-

Chromatin Remodeling and Transcription: By targeting histone modifying enzymes and transcription factors for degradation, CRL4 influences chromatin structure and gene expression.[11] For instance, CRL4Cdt2 mediates the degradation of the histone methyltransferase Set8 during S-phase.[1]

-

Development: The proper functioning of CRL4 is essential for embryonic development, with knockout studies in model organisms revealing critical roles in various developmental processes.[11]

Dysregulation of CRL4 activity is frequently associated with human diseases, most notably cancer, where the overexpression of CUL4A is a common feature in many tumor types.[3] Additionally, mutations in CUL4B have been linked to X-linked intellectual disability.

Quantitative Data on CRL4

Quantitative analysis of CRL4 activity and interactions is crucial for a complete understanding of its function and for the development of targeted therapeutics. While comprehensive quantitative data is still emerging, some key metrics have been reported in the literature.

| Parameter | Value | CRL4 Complex/Component | Substrate/Ligand | Method | Reference |

| IC50 | 10 µM | ROC1–CUL4A | KH-4-43 | [32P]Ub chain elongation assay | [12] |

| IC50 | 21 µM | ROC1–CUL4A | 33-11 | [32P]Ub chain elongation assay | [12] |

| Binding Affinity (Kd) | Not specified in search results | DDB1-DDA1 | - | Not specified in search results | [13] |

This table will be expanded as more quantitative data becomes available in the literature.

Key Signaling Pathways Involving CRL4

CRL4Cdt2 in Cell Cycle Regulation

The CRL4Cdt2 E3 ubiquitin ligase is a critical regulator of S-phase progression and genome stability. It targets several key proteins for degradation in a manner dependent on their interaction with Proliferating Cell Nuclear Antigen (PCNA) on the DNA.

CRL4DDB2 in Nucleotide Excision Repair (NER)

The CRL4DDB2 complex is a key player in the global genomic repair (GGR) sub-pathway of NER, which removes bulky DNA lesions, such as those caused by UV radiation, from the entire genome.

Experimental Protocols

In Vitro Ubiquitination Assay for CRL4 Activity

This protocol describes a method to reconstitute CRL4 activity in vitro to assess the ubiquitination of a specific substrate.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human ubiquitin

-

Recombinant CRL4 complex (e.g., DDB1-CUL4A-RBX1) and specific DCAF

-

Substrate protein of interest

-

ATP solution (10 mM)

-

10x Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

SDS-PAGE loading buffer

-

Deionized water

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final concentrations of the components can be optimized, but a typical starting point is:

-

E1 enzyme: 50-100 nM

-

E2 enzyme: 0.5-1 µM

-

Ubiquitin: 5-10 µM

-

CRL4 complex with DCAF: 100-200 nM

-

Substrate: 0.5-1 µM

-

1x Ubiquitination Buffer

-

1 mM ATP

-

Adjust the final volume with deionized water.

-

-

Initiate Reaction: Start the ubiquitination reaction by adding the ATP solution and incubating the mixture at 37°C for 30-90 minutes.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific for the substrate protein and/or ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.

Immunoprecipitation-Mass Spectrometry (IP-MS) for CRL4 Substrate Identification

This protocol outlines a general workflow for identifying novel substrates of a specific CRL4 complex using IP-MS.

1. Cell Culture and Transfection:

-

Culture cells (e.g., HEK293T) in appropriate media.

-

Transfect cells with a plasmid expressing an epitope-tagged DCAF of interest (e.g., FLAG-DCAF). A control transfection with an empty vector or an unrelated tagged protein should be performed in parallel.

2. Cell Lysis:

-

After 24-48 hours, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To preserve transient interactions, a milder lysis buffer may be required.

3. Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose or magnetic beads.

-

Incubate the pre-cleared lysates with an anti-epitope tag antibody (e.g., anti-FLAG) overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

4. Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads, for example, by competitive elution with a peptide corresponding to the epitope tag or by using a low pH buffer.

5. Sample Preparation for Mass Spectrometry:

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

6. Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database.

-

Compare the proteins identified in the DCAF immunoprecipitation with the control to identify specific interacting partners and potential substrates.

Experimental and Logical Workflows

Workflow for CRL4 Substrate Identification via IP-MS

Workflow for In Vitro CRL4 Ubiquitination Assay

Conclusion and Future Directions

The Cullin-RING Ligase 4 stands out as a master regulator of protein homeostasis, with its influence extending to a multitude of critical cellular pathways. Its modularity and diverse substratome make it a complex and fascinating area of study. The aberrant activity of CRL4 in various cancers has also positioned it as a promising target for therapeutic intervention. Future research will undoubtedly uncover more substrates and regulatory mechanisms of CRL4, further elucidating its intricate role in cellular life and disease. The development of more specific and potent inhibitors of CRL4 activity holds great promise for the treatment of a range of human pathologies. This guide provides a solid foundation for researchers and drug developers to build upon as we continue to unravel the complexities of this essential E3 ubiquitin ligase.

References

- 1. CRL4Cdt2 Regulates Cell Proliferation and Histone Gene Expression by Targeting PR-Set7/Set8 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRL4s: the CUL4-RING E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRL4Cdt2: Master coordinator of cell cycle progression and genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CRL4Cdt2 Ubiquitin Ligase, A Genome Caretaker Controlled by Cdt2 Binding to PCNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative DNA Damage and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathways, Chemical and Biological Modulators of Nucleotide Excision Repair: The Faithful Shield against UV Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of DNA Damage Response Pathways by the Cullin-RING Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Technical Guide: The Small Molecule KH-4-43 and its Role in the Stabilization of CDT1

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromatin Licensing and DNA Replication Factor 1 (CDT1) is a critical protein that ensures DNA is replicated only once per cell cycle. Its levels are tightly regulated, primarily through ubiquitin-mediated proteasomal degradation. The Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex, specifically CRL4CDT2, is a key mediator of this process. Dysregulation of CDT1 levels can lead to DNA re-replication and genomic instability, hallmarks of cancer. This document details the mechanism of a small molecule inhibitor, KH-4-43, which targets the CRL4 complex, leading to the stabilization of CDT1. This inhibition results in an aberrant accumulation of CDT1, triggering apoptosis in cancer cells and highlighting a promising therapeutic strategy.

The CDT1 Degradation Pathway

To maintain genome integrity, DNA replication is strictly controlled. A key control mechanism is preventing the re-assembly of the pre-replicative complex (pre-RC) on origins of replication that have already fired.[1][2] CDT1 is a licensing factor that recruits the Mcm2-7 helicase to origins during the G1 phase to form the pre-RC.[1][2] To prevent re-replication, CDT1 is degraded at the onset of S phase via the ubiquitin-proteasome system.[1][3]

In humans, two main E3 ubiquitin ligase complexes are responsible for CDT1 degradation: SCFSkp2 and CRL4-DDB1CDT2.[1][2][3] The CRL4-DDB1CDT2 pathway is an evolutionarily conserved mechanism that specifically targets CDT1 for degradation during S-phase and in response to DNA damage.[1][3][4] This process is dependent on Proliferating Cell Nuclear Antigen (PCNA), which acts as a molecular platform on the DNA.[5] When CDT1 binds to PCNA on chromatin, it is recognized by the CDT2 substrate receptor of the CRL4 E3 ligase complex, leading to its polyubiquitination and subsequent destruction by the proteasome.[5][6]

This compound: A Selective CRL4 Inhibitor

This compound is a small molecule identified through high-throughput screening and medicinal chemistry optimization as a potent inhibitor of the E3 CRL4 ubiquitin ligase.[7][8] It, along with its precursor compound 33-11, functions by binding to the core catalytic complex of CRL4.[7][8][9] This binding action disrupts the ubiquitination activity of the ligase.[7][9] By directly inhibiting the CRL4 machinery, this compound prevents the ubiquitination of its substrates. A primary and well-characterized substrate of CRL4 is CDT1.[7][9] Consequently, the inhibition of CRL4 by this compound leads to the accumulation and stabilization of CDT1 within the cell.[7][8][9] This aberrant stabilization of CDT1 is known to induce a DNA damage response and trigger apoptosis, forming the basis of the compound's antitumor potential.[7][8]

Quantitative Analysis of this compound Activity

The efficacy and selectivity of this compound have been quantified through binding affinity and cell-based assays. Microscale thermophoresis (MST) has been used to determine the dissociation constants (Kd) of this compound for CRL4 and the related CRL1 complexes. This compound demonstrates a marked selectivity for the ROC1–CUL4A complex over the ROC1–CUL1 complex.

| Compound | Target Complex | Binding Affinity (Kd) |

| This compound | ROC1–CUL4A CTD | 83 nM[9] |

| This compound | ROC1–CUL1 CTD | 9.4 µM[9] |

| 33 (precursor) | ROC1–CUL4A CTD | ~0.7 µM[7] |

| 33 (precursor) | ROC1–CUL1 CTD | ~1.6 µM[7] |

Table 1: Binding Affinities of this compound and Precursor Compound.

The on-target effect of this compound translates to cytotoxicity in various tumor cell lines, which has been linked to the aberrant accumulation of CDT1.[8][9] In a panel of 36 tumor cell lines, this compound exhibited cytotoxicity with EC50 values approaching approximately 2 µM in a subset of these lines.[9]

Experimental Protocols

The stabilization of CDT1 by this compound is typically verified using immunoblotting (Western Blot) to detect changes in CDT1 protein abundance in cells treated with the compound.

Key Experiment: Immunoblotting for CDT1 Accumulation

This experiment aims to visualize and quantify the dose-dependent accumulation of CDT1 in cancer cells following treatment with this compound.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Acute Myeloid Leukemia (AML) MV4-11 cells are cultured to approximately 70-80% confluency. The cells are then treated with a dose range of this compound (e.g., 0.5, 1, 2, 5, 10 µM) or a vehicle control (DMSO) for a specified period, typically 24 hours.[7]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. The cell pellet is resuspended in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. The lysate is incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: The total protein concentration in the supernatant is determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-12% Bis-Tris polyacrylamide gel. Proteins are separated by size via electrophoresis.

-

Western Blotting: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for CDT1. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the CDT1 bands is quantified and normalized to the loading control to determine the relative increase in CDT1 protein levels across the different doses of this compound.[7]

Conclusion and Therapeutic Implications

The small molecule this compound is a selective and potent inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex. By binding to the core catalytic unit of CRL4, this compound effectively blocks the ubiquitination and subsequent proteasomal degradation of its substrate, CDT1.[7][8][9] This leads to the dose-dependent accumulation of CDT1 in cells. The aberrant accumulation of this DNA replication licensing factor is cytotoxic, inducing a DNA damage response and apoptosis.[7][8] This mechanism has shown significant antitumor activity in preclinical models, particularly in tumor cells with low intrinsic levels of CUL4, which appear to be more sensitive to inhibition.[7][8] Therefore, this compound and similar CRL4 inhibitors represent a promising class of therapeutic agents for cancers vulnerable to the stabilization of key cell cycle regulators like CDT1.

References

- 1. researchgate.net [researchgate.net]

- 2. Cdt1 degradation to prevent DNA re-replication: conserved and non-conserved pathways [openscholar.uga.edu]

- 3. Cdt1 degradation to prevent DNA re-replication: conserved and non-conserved pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of CRL4Cdt2, a PCNA-dependent E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]

understanding the role of CRL4 in cell cycle progression

An In-depth Technical Guide to the Role of the CRL4 E3 Ubiquitin Ligase in Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise regulation of the cell cycle is fundamental to cellular homeostasis, and its deregulation is a hallmark of cancer. The ubiquitin-proteasome system (UPS) provides a critical layer of control by mediating the timely and specific degradation of key regulatory proteins. Within the UPS, the Cullin-RING Ligases (CRLs) represent the largest family of E3 ubiquitin ligases, responsible for targeting a vast number of substrates.[1] The CRL4 complex, built around the CUL4A or CUL4B scaffold protein, has emerged as a master regulator of the cell cycle, particularly in orchestrating DNA replication, responding to DNA damage, and ensuring genomic stability.[1][2] This guide provides a detailed technical overview of the CRL4 E3 ligase, its mechanism of action, its key substrates and functions throughout the cell cycle, and common experimental protocols for its study.

The CRL4 E3 Ubiquitin Ligase Complex Architecture

The CRL4 E3 ligase is a multi-subunit complex whose modularity allows it to target a wide array of substrates. Its core components are:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex. While highly homologous, CUL4A and CUL4B can have both redundant and distinct functions.[1]

-

RING-Box Protein 1/2 (RBX1/RBX2): A small RING-finger domain protein that binds the C-terminus of CUL4 and recruits the ubiquitin-conjugating enzyme (E2).[2]

-

DNA Damage-Binding Protein 1 (DDB1): A versatile adaptor protein that links CUL4 to a diverse family of substrate receptors.[2][3]

-

DDB1-CUL4-Associated Factors (DCAFs): These are the substrate receptors, often containing a WD40 repeat domain, that provide specificity by binding directly to target proteins.[2][3] There are over 20 known DCAFs, enabling CRL4 to regulate a multitude of cellular processes.[3]

The assembly and activity of the CRL4 complex are tightly regulated, most notably by neddylation—the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold, which induces a conformational change required for optimal ligase activity.[4]

CRL4's Role in Cell Cycle Progression

CRL4's activity is meticulously controlled to ensure the unidirectional progression of the cell cycle. It targets distinct sets of substrates in different phases to execute specific functions.

G1/S Transition

At the boundary between G1 and S phase, CRL4 helps enforce the commitment to DNA replication by degrading key inhibitors.

-

p21 (CDKN1A): The cyclin-dependent kinase (CDK) inhibitor p21 is a critical barrier to the G1/S transition. CRL4, primarily through the DCAF Cdt2 (CRL4Cdt2), targets p21 for degradation.[5] This degradation relieves the inhibition on CDK2, allowing for the phosphorylation of substrates necessary for S phase entry.[5]

-

Cyclin E: Proper regulation of Cyclin E is essential for the initiation of DNA replication. While primarily targeted by the SCFFbxw7 ligase, studies have shown that CUL4B also contributes to Cyclin E degradation, preventing its abnormal accumulation which can lead to genomic instability.[1][6]

S Phase: The Guardian of DNA Replication

CRL4's most critical and well-characterized role is during S phase, where it acts as a central hub to ensure that DNA is replicated exactly once per cell cycle. The CRL4Cdt2 complex is the dominant player in this process. Its activity is uniquely coupled to active replication forks through the processivity factor Proliferating Cell Nuclear Antigen (PCNA) .[3][7] Substrates are recognized by CRL4Cdt2 only when they are bound to DNA-loaded PCNA, ensuring that degradation is spatially and temporally restricted to sites of DNA synthesis.[3][7]

Key S-phase substrates of CRL4Cdt2 include:

-

Cdt1: A crucial replication licensing factor required to load the MCM helicase complex onto origins of replication during G1.[3][7] To prevent re-licensing of origins that have already fired, Cdt1 must be destroyed as cells enter S phase. CRL4Cdt2 mediates the PCNA-dependent ubiquitination and degradation of Cdt1, a mechanism that is conserved from yeast to humans.[1][8] Failure to degrade Cdt1 leads to DNA re-replication and severe genomic instability.[9]

-

Set8 (PR-Set7): A histone methyltransferase that monomethylates histone H4 at lysine 20 (H4K20me1).[8] While H4K20me1 is important for G2/M progression, the persistence of Set8 during S phase can cause premature chromatin compaction and replication stress.[8][9] CRL4Cdt2 targets Set8 for degradation in S phase in a PCNA-dependent manner, preventing these defects.[9]

-

p21: In addition to its role at the G1/S border, the PCNA-bound pool of p21 is also targeted by CRL4Cdt2 during S phase.[5] This removes p21 from replication forks, where it could otherwise inhibit PCNA-dependent processes.

-

TICRR (TRESLIN): An essential replication initiation factor. CRL4DTL(Cdt2) induces the degradation of TICRR specifically during S phase to moderate the level of available initiation factors and ensure the proper number of active origins.[10][11]

G2/M Transition and Mitosis

As cells complete S phase and prepare for mitosis, the activity of CRL4Cdt2 is downregulated. This is crucial for allowing its substrates, such as Cdt1 and Set8, to re-accumulate, as they have important functions in mitosis.[12][13] This inactivation is driven by rising CDK1 activity, which prevents the recruitment of the Cdt2 receptor to chromatin.[12][13]

More recently, CRL4 has been implicated in the metaphase-to-anaphase transition. The RepID-CRL4 (CRL4DCAF14) complex has been shown to be crucial for mitotic exit by targeting the Spindle Assembly Checkpoint (SAC) component BUB3 for degradation, thereby facilitating the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C).[14]

Summary of Key CRL4 Cell Cycle Substrates

The following table summarizes the primary substrates of CRL4 involved in cell cycle control, the DCAF responsible for their recognition, and their functional significance.

| Substrate | DCAF Receptor | Cell Cycle Phase of Degradation | Primary Function of Degradation |

| Cdt1 | Cdt2 (DTL) | S Phase, DNA Damage | Prevents DNA re-replication by destroying the replication licensing factor.[1][9] |

| p21Cip1 | Cdt2 (DTL) | G1/S Transition, S Phase | Promotes S phase entry and progression by degrading a key CDK inhibitor.[5][6] |

| Set8 (PR-Set7) | Cdt2 (DTL) | S Phase | Prevents premature chromatin compaction and replication stress.[9][15] |

| Cyclin E | CUL4B (specific DCAF less clear) | S/G2 Phase | Contributes to turning off Cyclin E/CDK2 activity to allow cell cycle progression.[1][6] |

| TICRR (TRESLIN) | Cdt2 (DTL) | S Phase | Moderates the number of active replication origins.[10][11] |

| p12 (PolD4) | Cdt2 (DTL) | S Phase, DNA Damage | Regulates the subunit structure of DNA Polymerase δ.[16][17] |

| BUB3 | RBBP7 (recruited by RepID/DCAF14) | Mitosis (Metaphase-Anaphase) | Inactivates the Spindle Assembly Checkpoint to allow mitotic exit.[14] |

Regulation of CRL4 Activity

The dynamic activity of CRL4 during the cell cycle is controlled by multiple mechanisms:

-

Neddylation Cycle: As mentioned, conjugation of NEDD8 to CUL4 is essential for its E3 ligase activity. The COP9 Signalosome (CSN) complex removes NEDD8 (deneddylation), inactivating the complex.[18]

-

CAND1 (Cullin-Associated Nedd8-Dissociated 1): In its deneddylated state, CUL4 can be bound by CAND1, which sequesters it and promotes the exchange of DCAF substrate receptors, adding another layer of dynamic regulation.

-

Substrate Receptor Stability: The levels of the DCAF proteins themselves are regulated. For example, the CRL4 substrate receptor Cdt2 is targeted for degradation during S and G2/M phases by another E3 ligase, SCFFBXO11.[16] This cross-talk between CRL families creates a sophisticated regulatory network.

-

CDK-Dependent Inhibition: During late S and G2 phases, rising CDK1 activity phosphorylates components of the CRL4Cdt2 machinery, which inhibits its ability to be recruited to chromatin, thereby stabilizing its substrates in preparation for mitosis.[12][13]

CRL4 in Drug Development

Given its central role in cell proliferation and genome stability, and its frequent overexpression in various cancers, the CRL4 complex is an attractive target for therapeutic intervention.[1][9] Inhibiting CRL4 can lead to the aberrant accumulation of substrates like Cdt1, triggering DNA damage and apoptosis specifically in rapidly dividing cancer cells.[9] Small molecule inhibitors targeting the CRL4 core complex are currently under investigation as potential anti-cancer agents.[9]

Appendix: Key Experimental Protocols

A.1 Co-Immunoprecipitation (Co-IP) to Study CRL4 Interactions

This method is used to isolate a CRL4 component (e.g., CUL4A) and identify its interaction partners (e.g., DDB1, specific DCAFs, or substrates).

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, and 0.5% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[3][6]

-

Lysate Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads in the subsequent step.[17]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-CUL4A) overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners.

A.2 In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly demonstrate the E3 ligase activity of a CRL4 complex towards a specific substrate.

Methodology:

-

Component Assembly: Combine purified components in a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 10 mM MgCl₂). The required components are:

-

Reaction Initiation & Incubation: Initiate the reaction by adding the E3 ligase or ATP. Incubate the mixture at 30-37°C for 30-90 minutes.[9]

-

Negative Controls: Set up control reactions omitting key components (e.g., -E1, -E3, or -ATP) to ensure the observed ubiquitination is specific and dependent on the CRL4 complex.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Probe with an antibody against the substrate. A ladder of higher molecular weight bands appearing above the unmodified substrate indicates polyubiquitination.

A.3 Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of a cell population in the different phases of the cell cycle (G1, S, G2/M) based on DNA content. It is essential for studying the effects of CRL4 inhibition or knockdown.

Methodology:

-

Cell Harvest: Harvest approximately 1x10⁶ cells per sample.

-

Fixation: Wash cells with PBS, then resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Fix for at least 30 minutes on ice (or store at 4°C for longer periods).[1][2]

-

Washing: Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS to remove the ethanol.[1]

-

RNA Digestion: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml) and incubate at room temperature for 5-30 minutes. This step is crucial because the DNA dye also binds to double-stranded RNA.[2][18]

-

DNA Staining: Add a saturating concentration of a fluorescent DNA intercalating dye, most commonly Propidium Iodide (PI, e.g., 50 µg/ml), to the cells.[2][18]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence will show distinct peaks:

-

G0/G1 Peak: Cells with 2N DNA content.

-

G2/M Peak: Cells with 4N DNA content (twice the fluorescence of G1).

-

S Phase: Cells with intermediate DNA content (between 2N and 4N).

-

-

Data Analysis: Use cell cycle analysis software to deconvolve the histogram and quantify the percentage of cells in each phase.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | CRL Ubiquitin Ligases and DNA Damage Response [frontiersin.org]

- 5. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 10. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. assaygenie.com [assaygenie.com]

- 13. researchgate.net [researchgate.net]

- 14. The CRL4DTL E3 ligase induces degradation of the DNA replication initiation factor TICRR/TRESLIN specifically during S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. MEKK1-Dependent Activation of the CRL4 Complex Is Important for DNA Damage-Induced Degradation of p21 and DDB2 and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of KH-4-43 as a Novel Anti-Cancer Therapeutic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KH-4-43 is a novel small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4), a critical regulator of the cell cycle and DNA replication.[1][2][3] By targeting the core catalytic complex of CRL4, this compound disrupts the ubiquitination and subsequent degradation of key cellular proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its potential as a promising anti-cancer therapeutic, exhibiting cytotoxicity across a panel of tumor cell lines and in vivo anti-tumor activity in a leukemia xenograft model.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its evaluation.

Introduction

The ubiquitin-proteasome system is a pivotal pathway in cellular homeostasis, and its dysregulation is a hallmark of many cancers. E3 ubiquitin ligases, which provide substrate specificity to the system, have emerged as attractive targets for therapeutic intervention. Cullin-RING ligases (CRLs) are the largest family of E3 ligases, and CRL4, in particular, plays a crucial role in cell cycle progression, DNA damage response, and chromatin remodeling.[1]

This compound was identified through high-throughput screening and subsequent medicinal chemistry optimization as a potent and selective inhibitor of CRL4.[2][5] It represents a promising class of anti-cancer agents that function by modulating the protein degradation machinery.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the core catalytic complex of CRL4, which is composed of Cullin 4 (CUL4A or CUL4B) and the RING-box protein 1 (ROC1/RBX1).[1][2] This binding event inhibits the E3 ligase activity of CRL4, preventing the ubiquitination of its substrates.

A key substrate of CRL4 is the Chromatin Licensing and DNA Replication Factor 1 (CDT1).[2][3] Under normal physiological conditions, CRL4 ubiquitinates CDT1, marking it for proteasomal degradation and thereby preventing DNA re-replication within a single cell cycle. By inhibiting CRL4, this compound leads to the aberrant accumulation of CDT1.[2][6] This accumulation triggers a DNA damage response and ultimately induces apoptosis in cancer cells.[1][2]

The cytotoxicity of this compound has been linked to this accumulation of CDT1, and depletion of CDT1 can partially rescue cells from this compound-induced cell death.[1][6] Interestingly, tumor cells with lower intrinsic levels of CUL4 have shown increased sensitivity to this compound, suggesting a potential biomarker for patient stratification.[2][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinity of this compound

| Target Complex | Binding Constant (Kd) | Reference |

| ROC1-CUL4A CTD | 83 nM | [7] |

| ROC1-CUL1 CTD | 9.4 µM | [7] |

CTD: C-terminal domain

Table 2: In Vitro Cytotoxicity of this compound (EC50 Values)

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| NB-4 | Acute Promyelocytic Leukemia | ~2 | [8] |

| MV4-11 | Acute Myeloid Leukemia | Approaching ~2 | [7] |

| OVCAR-3 | Ovarian Cancer | Not explicitly stated | |

| CAPAN-2 | Pancreatic Cancer | Not explicitly stated |

Note: While this compound was tested against a panel of 36 tumor cell lines, specific EC50 values for all cell lines are not publicly available in the reviewed literature.[3][7]

Table 3: In Vivo Anti-Tumor Activity of this compound

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| MV4-11 | Acute Myeloid Leukemia | This compound | Suppressed tumor growth | [2][3] |

Note: Specific quantitative data on the percentage of tumor growth inhibition were not available in the reviewed literature.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Microscale Thermophoresis (MST) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to its target protein complex.

-

Materials:

-

Purified ROC1-CUL4A CTD protein

-

This compound compound

-

Fluorescent dye for protein labeling (e.g., NT-647-NHS)

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

-

-

Procedure:

-

Label the purified ROC1-CUL4A CTD protein with a fluorescent dye according to the manufacturer's protocol.

-

Prepare a serial dilution of this compound in MST buffer.

-

Mix a constant concentration of the fluorescently labeled protein with each dilution of this compound.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled protein in the MST instrument.

-

Analyze the change in thermophoresis as a function of the this compound concentration to determine the Kd value.

-

In Vitro Ubiquitination Assay

-

Objective: To assess the inhibitory effect of this compound on CRL4-mediated ubiquitination.

-

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and ubiquitin

-

Recombinant CRL4 complex (CUL4A/ROC1) and substrate (e.g., CK1α)

-

This compound compound

-

Ubiquitination reaction buffer (containing ATP)

-

SDS-PAGE gels and immunoblotting reagents

-

Antibodies against the substrate and ubiquitin

-

-

Procedure:

-

Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, the CRL4 complex, and the substrate in the reaction buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform immunoblotting using antibodies against the substrate to detect its ubiquitinated forms (higher molecular weight bands).

-

Cell Viability Assay (CellTiter-Glo®)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

96-well opaque plates

-

This compound compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells at an appropriate density in a 96-well opaque plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

-

Apoptosis Assay (Annexin V Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

Cancer cell lines

-

This compound compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Immunoblotting for CDT1 Accumulation

-

Objective: To detect the accumulation of the CRL4 substrate CDT1 following this compound treatment.

-

Materials:

-

Cancer cell lines

-

This compound compound

-

Lysis buffer

-

SDS-PAGE gels and immunoblotting reagents

-

Primary antibody against CDT1

-

Loading control antibody (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with varying concentrations of this compound for a defined time period.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody against CDT1, followed by an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Conclusion and Future Directions

This compound is a promising anti-cancer therapeutic candidate that targets a key component of the ubiquitin-proteasome system. Its mechanism of action, involving the inhibition of CRL4 and subsequent accumulation of CDT1, provides a rational basis for its selective cytotoxicity in cancer cells. The preclinical data, although incomplete in the public domain, support its continued investigation.

Future studies should focus on:

-

A comprehensive evaluation of the efficacy of this compound across a broader range of cancer types.

-

Detailed in vivo studies to establish its pharmacokinetic and pharmacodynamic properties and to determine optimal dosing and treatment schedules.

-

Identification and validation of predictive biomarkers, such as CUL4 expression levels, to guide its clinical development.

-

Exploration of combination therapies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.

The development of small molecule inhibitors of E3 ligases like this compound represents a significant advancement in the field of targeted cancer therapy. Further research will be crucial to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificarchives.com [scientificarchives.com]

- 8. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of KH-4-43, a Novel E3 CRL4 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of KH-4-43, a potent and selective small molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). This compound emerged from hit-to-lead optimization studies and has demonstrated significant anti-tumor potential. This document details the experimental methodologies employed to characterize this compound, presents key quantitative data in a structured format, and illustrates the core signaling pathways and experimental workflows through detailed diagrams.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. E3 ubiquitin ligases, which confer substrate specificity to the system, have emerged as promising therapeutic targets. The Cullin-RING Ligases (CRLs) are the largest family of E3 ligases, playing a pivotal role in cell cycle progression, DNA replication, and signal transduction.

This compound was identified through high-throughput screening and subsequent medicinal chemistry efforts as a selective inhibitor of the CRL4 core ligase complex.[1][2] It represents a significant advancement over its precursor, 33-11, exhibiting improved potency and selectivity.[1][3] This document serves as a technical guide to the preclinical discovery and characterization of this compound.

Discovery and Optimization

This compound was developed through a hit-to-lead optimization campaign starting from the initial hit compound, 33. Subsequent structure-activity relationship (SAR) studies led to the identification of 33-11 and ultimately this compound, which showed enhanced binding affinity and cellular activity.[4][5]

Chemical Structure of this compound:

Molecular Formula: C19H10ClF3N2O4[6] Molecular Weight: 422.74 g/mol [6]

Mechanism of Action

This compound exerts its biological effects by directly targeting the core catalytic complex of the CRL4 E3 ubiquitin ligase.[1][4] Specifically, it binds to the C-terminal domain (CTD) of Cullin 4A (CUL4A) in complex with ROC1.[1][4] This interaction inhibits the ubiquitin ligase activity of CRL4, leading to the stabilization and accumulation of its substrates.[1][4][7]

Two key substrates of CRL4 that are stabilized by this compound are CDT1 and CK1α.[1][3][8] The aberrant accumulation of CDT1, a crucial DNA replication licensing factor, is known to trigger apoptosis, which is a primary mechanism of the anti-tumor activity of this compound.[4][7][9]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related compounds.

Table 1: Binding Affinity (Kd) to Cullin-RING Ligase Complexes

| Compound | Target | Kd | Reference(s) |

| This compound | ROC1-CUL4A CTD | 83 nM | [1][4][10] |

| This compound | ROC1-CUL1 CTD | 9.4 µM | [1][4][10] |

| 33-11 | ROC1-CUL4A CTD | 223 nM | [4] |

| 33-11 | ROC1-CUL1 CTD | 4.5 µM | [4] |

| 33 | ROC1-CUL4A CTD | 688 nM | [4] |

| 33 | ROC1-CUL1 CTD | 1.6 µM | [4] |

Table 2: In Vitro Ubiquitination Inhibition (IC50)

| Compound | Assay | IC50 | Reference(s) |

| This compound | [32P]Ub chain elongation by ROC1–CUL4A | 10 µM | [5] |

| 33-11 | [32P]Ub chain elongation by ROC1–CUL4A | 21 µM | [5] |

| 33 | [32P]Ub chain elongation by ROC1–CUL4A | 67 µM | [5] |

Table 3: Cytotoxicity (IC50 / EC50) in Cancer Cell Lines

| Compound | Cell Line | IC50 / EC50 | Reference(s) |

| This compound | NB-4 | 1.8 µM | [6] |

| This compound | MV4-11 | 3.0 µM | [6] |

| This compound | OVCAR-3 | 3.9 µM | [6] |

| This compound | CAPAN-2 | 4.8 µM | [6] |

| This compound | Subset of tumor cell lines | ~2 µM | [1][3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the determination of the binding affinity between this compound and the purified ROC1-CUL4A CTD complex.

Materials:

-

Purified ROC1-CUL4A CTD protein

-

This compound

-

MST Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

-

NanoTemper Monolith NT.115 instrument

-

Standard or premium capillaries

Procedure:

-

Protein Labeling (if required): If the protein is not intrinsically fluorescent, label it with a fluorescent dye according to the manufacturer's protocol (e.g., NanoTemper Protein Labeling Kits).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MST buffer.

-

Perform a 16-step 1:1 serial dilution of the this compound solution in MST buffer.

-

Prepare a constant concentration of the fluorescently labeled ROC1-CUL4A CTD in MST buffer.

-

-

Binding Reaction: Mix each ligand dilution with an equal volume of the labeled protein solution.

-

Incubation: Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Place the capillaries into the Monolith NT.115 instrument and perform the measurement.

-

Data Analysis: Analyze the change in thermophoresis to determine the dissociation constant (Kd) using the MO.Affinity Analysis software.

In Vitro Ubiquitination Assay

This protocol is for assessing the inhibitory effect of this compound on CRL4-mediated ubiquitination of a substrate like CK1α.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant CRL4CRBN complex

-

Recombinant CK1α substrate

-

Ubiquitin (wild-type or fluorescently labeled)

-

ATP

-

This compound

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4CRBN, CK1α, and ubiquitin in the ubiquitination buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an anti-CK1α antibody to visualize the ubiquitinated forms of the substrate, which will appear as a high-molecular-weight smear or ladder.

-

CDT1 Accumulation Assay in Cells

This protocol describes the detection of CDT1 accumulation in cells treated with this compound via immunoblotting.

Materials:

-

Cancer cell line (e.g., MV4-11)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Primary antibody against CDT1

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.

-

Immunoblotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-CDT1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for characterizing this compound and the logical relationship between the key experimental findings.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound|COA [dcchemicals.com]

- 7. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]

- 8. studylib.net [studylib.net]

- 9. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KH-4-43: A Selective CUL4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KH-4-43 is a potent and selective small-molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. By binding to the ROC1-CUL4A C-terminal domain (CTD), this compound effectively inhibits CRL4-mediated ubiquitination, leading to the stabilization of CRL4 substrates, such as the DNA replication licensing factor CDT1. The accumulation of CDT1 triggers a DNA damage response and subsequent apoptosis in cancer cells, highlighting the therapeutic potential of this compound in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with the following chemical identity:

-

IUPAC Name: 3-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)-4H-1-benzopyran-4-one

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1][2] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the E3 CRL4 ubiquitin ligase. Its mechanism of action involves direct binding to the core catalytic complex of CRL4, specifically the ROC1-CUL4A CTD. This interaction allosterically inhibits the ubiquitination of CRL4 substrates. One of the key substrates stabilized by this compound treatment is CDT1, a crucial factor in DNA replication licensing. The aberrant accumulation of CDT1 leads to DNA re-replication stress, triggering a DNA damage response and ultimately apoptosis in cancer cells.[3][4][5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the CRL4 signaling pathway.

Caption: Mechanism of this compound action on the CRL4 pathway.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays.

Table 2: Binding Affinity of this compound for Cullin-RING Ligase Complexes

| Target Complex | Kd | Assay Method | Reference |

| ROC1-CUL4A CTD | 83 nM | Microscale Thermophoresis (MST) | [1][2][3][4][6] |

| ROC1-CUL1 CTD | 9.4 µM | Microscale Thermophoresis (MST) | [1][2][3][4][6] |

Table 3: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Activity | Cell Line | IC50 / EC50 | Reference |

| CRL4CRBN-mediated CK1α ubiquitination | In vitro | ~10-30 µM | [7] |

| Cytotoxicity | NB-4 | 1.8 µM | [1][2] |

| Cytotoxicity | MV4-11 | 3.0 µM | [1][2] |

| Cytotoxicity | OVCAR-3 | 3.9 µM | [1][2] |